

An In-depth Technical Guide to 3,5-Difluoro-4'-methylbenzophenone

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Compound of Interest

Compound Name: 3,5-Difluoro-4'-methylbenzophenone

CAS No.: 844885-07-0

Cat. No.: B1334114

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For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. This guide focuses on **3,5-Difluoro-4'-methylbenzophenone**, a diaryl ketone scaffold poised for significant contributions in these fields. The presence of a difluorinated phenyl ring coupled with a methylated phenyl ring offers a unique combination of electronic and steric properties. This document serves as a comprehensive technical resource, providing insights into the synthesis, physicochemical properties, and potential applications of this promising compound, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

3,5-Difluoro-4'-methylbenzophenone, also known by its IUPAC name (3,5-difluoro-4-methylphenyl)(phenyl)methanone, is a substituted benzophenone. Its identity is confirmed by the following identifiers:

- Molecular Formula: C₁₄H₁₀F₂O
- Molecular Weight: 232.22 g/mol [1]
- CAS Numbers: 844885-07-0 and 1621322-35-7[1]

While experimental data for many of its physical properties are not extensively published, computational models provide valuable estimates. A key parameter, the partition coefficient (XLogP3), is calculated to be 3.8, suggesting a significant degree of lipophilicity, a crucial factor in drug design influencing membrane permeability and plasma protein binding.

Table 1: Computed Physicochemical Properties of **3,5-Difluoro-4'-methylbenzophenone**

Property	Value	Source
Molecular Weight	232.22 g/mol	PubChem[1]
XLogP3	3.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1 (Oxygen)	PubChem
Rotatable Bond Count	2	PubChem[1]

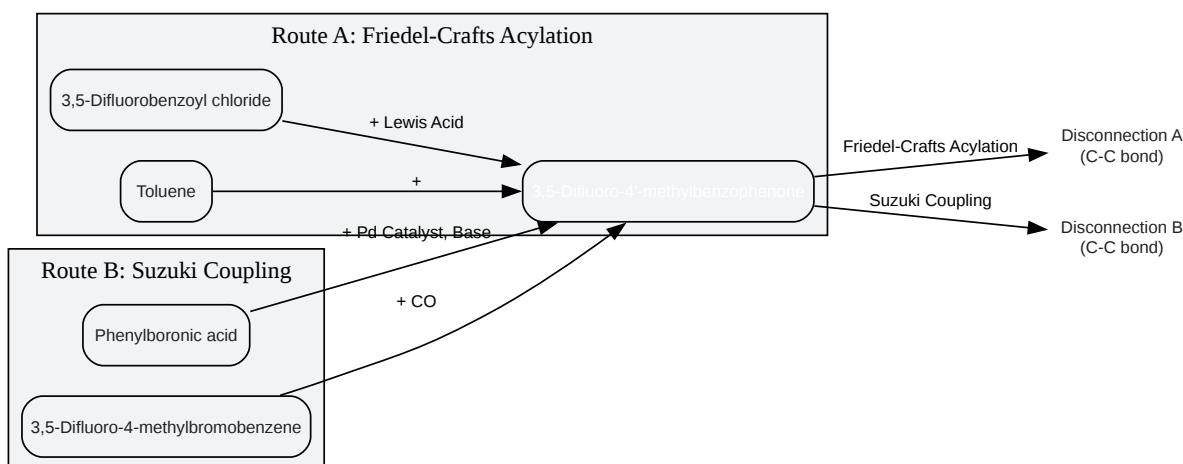
Note: The properties listed above are computationally derived and should be confirmed by experimental data.

Synthesis of 3,5-Difluoro-4'-methylbenzophenone: A Strategic Approach

The synthesis of unsymmetrical diaryl ketones like **3,5-Difluoro-4'-methylbenzophenone** can be approached through several established methodologies. The two most prominent and logical routes are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis reveals two primary bond disconnections that lead to readily available starting materials.



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Caption: Retrosynthetic analysis of **3,5-Difluoro-4'-methylbenzophenone**.

The choice between these routes depends on the availability of starting materials, desired scale, and tolerance of functional groups. The Friedel-Crafts acylation is a classic and often high-yielding method, while the Suzuki coupling offers milder conditions and a broader substrate scope.

Proposed Synthesis via Friedel-Crafts Acylation

This method involves the electrophilic acylation of toluene with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

Reaction Scheme:

Experimental Protocol:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an excess of dry toluene, which serves as both reactant and solvent.
- **Addition of Acyl Chloride:** Cool the stirred suspension to 0-5 °C in an ice bath. Slowly add a solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) in dry toluene via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
- **Work-up:** Cool the reaction mixture to 0 °C and cautiously quench by slow addition of crushed ice, followed by cold dilute hydrochloric acid. This will decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield pure **3,5-Difluoro-4'-methylbenzophenone**.

Causality Behind Experimental Choices:

- **Anhydrous Conditions:** Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous reagents and solvents must be used.
- **Excess Toluene:** Using toluene in excess drives the reaction towards the product and also serves as the solvent, simplifying the reaction setup.
- **Controlled Addition and Temperature:** The reaction is exothermic. Slow addition of the acyl chloride at low temperature prevents side reactions and ensures better control over the reaction.
- **Aqueous Work-up with Acid:** The addition of ice and HCl is crucial to hydrolyze the ketone- AlCl_3 complex and to bring the aluminum salts into the aqueous phase for easy removal.

Spectroscopic Characterization (Predicted)

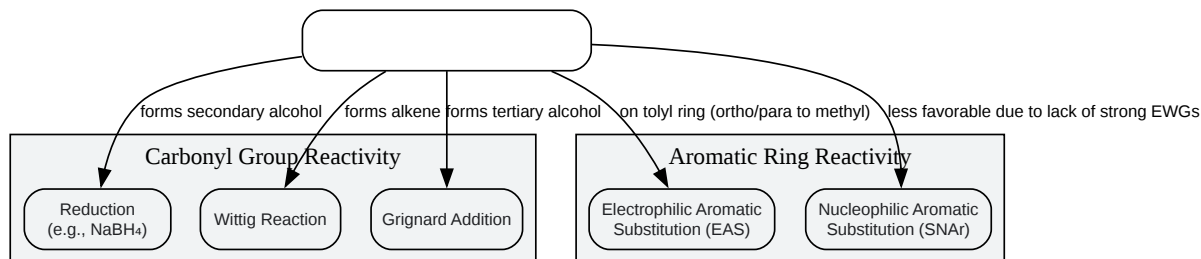
While experimental spectra for **3,5-Difluoro-4'-methylbenzophenone** are not readily available in public databases, we can predict the key spectroscopic features based on the analysis of its structural components and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **3,5-Difluoro-4'-methylbenzophenone**

Technique	Expected Features
^1H NMR (CDCl_3)	* ~7.2-7.8 ppm (m, 7H): Aromatic protons on both rings. The protons on the difluorinated ring will likely show complex splitting patterns due to coupling with fluorine. * ~2.4 ppm (s, 3H): Methyl protons on the tolyl ring.
^{13}C NMR (CDCl_3)	* ~195 ppm: Carbonyl carbon (C=O). * ~163 ppm (dd): Carbons attached to fluorine (C-F), showing characteristic splitting due to carbon-fluorine coupling. * ~110-145 ppm: Aromatic carbons. * ~21 ppm: Methyl carbon.
FT-IR (KBr or ATR)	* ~1660 cm^{-1} : Strong C=O stretching vibration of the diaryl ketone. * ~3050-3100 cm^{-1} : Aromatic C-H stretching vibrations. * ~1100-1300 cm^{-1} : Strong C-F stretching vibrations. * ~1580-1600 cm^{-1} : Aromatic C=C stretching vibrations.
Mass Spectrometry (EI)	* m/z 232: Molecular ion peak $[\text{M}]^+$. * m/z 141: Fragment corresponding to $[\text{C}_7\text{H}_2\text{F}_2\text{O}]^+$ (difluorobenzoyl cation). * m/z 91: Fragment corresponding to $[\text{C}_7\text{H}_7]^+$ (tropylium ion from the methylphenyl group).

Reactivity and Potential for Further Functionalization

The chemical reactivity of **3,5-Difluoro-4'-methylbenzophenone** is primarily governed by the carbonyl group and the two aromatic rings with their respective substituents.



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Caption: Reactivity map for **3,5-Difluoro-4'-methylbenzophenone**.

- **Carbonyl Group:** The ketone functionality is susceptible to nucleophilic attack. It can be readily reduced to the corresponding secondary alcohol, (3,5-difluoro-4-methylphenyl)(phenyl)methanol, using reducing agents like sodium borohydride. This alcohol can serve as a precursor for further derivatization. The carbonyl group can also undergo Wittig reactions to form alkenes or react with Grignard reagents to yield tertiary alcohols.
- **Aromatic Rings:** The tolyl ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methyl group, directing incoming electrophiles to the ortho and para positions. The difluorinated ring is deactivated towards EAS due to the electron-withdrawing nature of the fluorine atoms. Nucleophilic aromatic substitution (SNAr) on the difluorinated ring is generally not favorable unless a strong electron-withdrawing group is also present on the ring.

Potential Applications in Drug Discovery and Materials Science

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of fluorine and a methyl group in **3,5-Difluoro-4'-methylbenzophenone** suggests several potential applications:

- **Kinase Inhibitors:** The diaryl ketone motif is a common feature in many kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase hinge region, potentially

enhancing binding affinity.

- **Antiviral and Anticancer Agents:** Various substituted benzophenones have demonstrated antiviral and anticancer properties. The unique electronic and lipophilic profile of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.
- **Photoreactive Probes:** Benzophenones are well-known photosensitizers. This property can be exploited in the design of photoaffinity labels for identifying and studying protein-ligand interactions.
- **Polymer Science:** Difluorinated aromatic ketones can serve as monomers for the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). These polymers often exhibit enhanced thermal stability and desirable mechanical properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **3,5-Difluoro-4'-methylbenzophenone** is not widely available, general precautions for handling aromatic ketones and fluorinated compounds should be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents.
- **First Aid:** In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

3,5-Difluoro-4'-methylbenzophenone represents a versatile and promising chemical entity. Its unique substitution pattern provides a valuable platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide has outlined its fundamental properties, logical synthetic pathways, and potential areas of

application, providing a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule. Further experimental validation of its physicochemical properties and biological activities is warranted and encouraged.

References

- PubChem. (3,5-Difluoro-4-methylphenyl)phenylmethanone. National Center for Biotechnology Information. [\[Link\]](#)

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Sources

- 1. (3,5-Difluoro-4-methylphenyl)phenylmethanone | C₁₄H₁₀F₂O | CID 170990973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Difluoro-4'-methylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334114/docs#an-in-depth-technical-guide-to-3-5-difluoro-4-methylbenzophenone>]

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